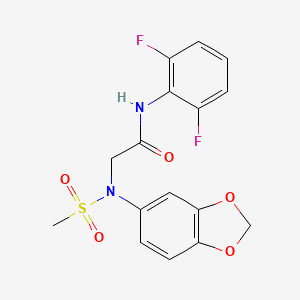![molecular formula C19H20N2O3 B5537960 4-[2-(2,4-二甲苯氧基)丙酰]-3,4-二氢-2(1H)-喹喔啉酮](/img/structure/B5537960.png)
4-[2-(2,4-二甲苯氧基)丙酰]-3,4-二氢-2(1H)-喹喔啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that belongs to the quinoxalinone family. This group of compounds is known for a wide range of biological activities and chemical properties. The structural characteristics of quinoxalinones make them a subject of interest in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of quinoxalinone derivatives typically involves the reaction of o-diamines with carbon compounds to form the quinoxaline ring. For example, derivatives similar to the one have been synthesized by reacting 2-aminoquinoxaline-3-thione with α-halocarbonyl compounds or through reactions involving aniline, Meldrum’s acid, or methyl propiolate leading to thermal cyclization to form the heterocycle structure (Postovskii & Koshel', 1971); (Bunce & Nammalwar, 2010).
Molecular Structure Analysis
Quinoxalinones typically feature a bicyclic system containing a nitrogen atom at the 1-position and an oxygen atom at the 4-position. Their molecular structure can be further modified by substituting different groups, leading to varied biological activities and chemical properties. The detailed molecular structure influences the compound's reactivity and interaction with biological systems.
Chemical Reactions and Properties
Quinoxalinone derivatives engage in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of reactive sites on the ring. These reactions are often utilized to introduce new functional groups, altering the compound's chemical properties and biological activity. For instance, reactions with aromatic amines, mercaptoacetic acid, and electrophilic reagents can lead to the formation of a wide range of substituted derivatives (Badr et al., 1983).
科学研究应用
合成及衍生物
- 喹喔啉衍生物合成:2-氯-3-甲基喹喔啉与芳香胺反应生成2-芳基氨基-3-甲基喹喔啉。3-甲基-2(1H)-喹喔啉酮使用不同的反应可转化为不同的衍生物,包括形成苯乙烯基-喹喔啉酮、二溴衍生物和3-甲基-2(1H)-喹喔啉硫酮 (Badr 等,1983)。
生物活性
- 抗菌活性:已测试喹喔啉衍生物的抗菌活性,一些化合物对细菌生长表现出中等的有效性,特别是对铜绿假单胞菌 (Asghari 等,2014)。
化学反应和应用
- 无金属氨基喹喔啉酮合成:催化碘介导反应允许在环境条件下合成3-氨基喹喔啉酮,提供一种通用的、对官能团耐受的方法,用于生产药用活性衍生物 (Gupta 等,2017)。
- 环转化合成:某些喹喔啉衍生物可以进行环转化以产生各种化学结构,表明在有机合成中具有多种应用的潜力 (Kurasawa 等,1984)。
工业应用
- 缓蚀:基于喹喔啉的丙酮已被测试为低碳钢的缓蚀剂,某些衍生物在酸性环境中延缓腐蚀速率方面显示出显着的效果 (Olasunkanmi & Ebenso,2019)。
分析化学应用
- 羧酸的荧光衍生化:喹喔啉衍生物已被用作高效液相色谱中羧酸的荧光衍生化试剂,表明它们在分析化学应用中的效用 (Yamaguchi 等,1985)。
安全和危害
属性
IUPAC Name |
4-[2-(2,4-dimethylphenoxy)propanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-8-9-17(13(2)10-12)24-14(3)19(23)21-11-18(22)20-15-6-4-5-7-16(15)21/h4-10,14H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZDVVHNXYUVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CC(=O)NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728987 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-(2,4-Dimethyl-phenoxy)-propionyl]-3,4-dihydro-1H-quinoxalin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)
![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)
![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)
![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)
![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)


![N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)
![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)
![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)